Potassium octafluoroadipate

Vue d'ensemble

Description

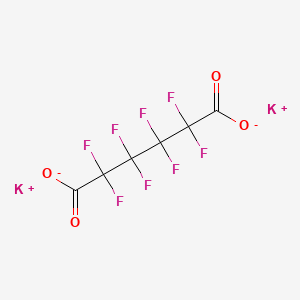

Potassium octafluoroadipate is a white crystalline compound belonging to the family of perfluorinated carboxylates. Its chemical formula is K₂C₈F₈O₄. This compound is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium octafluoroadipate can be synthesized through the reaction of adipic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents and controlled environments to ensure consistent quality. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium octafluoroadipate undergoes various chemical reactions, including substitution and hydrolysis. These reactions are influenced by the presence of fluorine atoms, which make the compound highly reactive under certain conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and the use of polar solvents.

Hydrolysis Reactions: this compound can undergo hydrolysis in the presence of water, leading to the formation of adipic acid and potassium fluoride.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce potassium hydroxide and a fluorinated carboxylate.

Hydrolysis Reactions: The primary products are adipic acid and potassium fluoride.

Applications De Recherche Scientifique

Fluorinated Polymers

KOFA serves as a precursor in the synthesis of fluorinated polymers. These polymers are characterized by their exceptional chemical resistance, low surface energy, and high thermal stability. Applications include:

- Coatings : Used in protective coatings for electronics and aerospace components due to their durability.

- Membranes : Employed in gas separation membranes where selectivity and permeability are crucial.

Pharmaceuticals

Research indicates that KOFA can be utilized in drug formulation processes. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds. Notable applications include:

- Drug Delivery Systems : Development of nanoparticles for targeted drug delivery.

- Fluorinated Drug Candidates : Synthesis of new fluorinated drug candidates that exhibit improved pharmacokinetic properties.

Analytical Chemistry

KOFA is used as a standard reference material in analytical chemistry. Its unique properties allow it to serve as a calibration standard for various spectroscopic techniques, such as:

- NMR Spectroscopy : Assists in the calibration of chemical shifts.

- Mass Spectrometry : Used to establish mass accuracy in quantitative analysis.

Surface Modification

The application of KOFA in surface modification techniques has been explored to enhance the properties of various substrates:

- Hydrophobic Surfaces : Treatment of surfaces to impart water-repellent characteristics, beneficial for self-cleaning materials.

- Biocompatibility : Improving biocompatibility of medical devices through surface fluorination.

Fluorinated Lubricants

KOFA is investigated for use in formulating advanced lubricants that withstand extreme conditions:

- High-Temperature Applications : Its thermal stability makes it suitable for lubricants used in high-performance engines.

- Chemical Resistance : Ideal for environments with aggressive chemicals.

Environmental Implications

The environmental impact of fluorinated compounds like KOFA is a growing concern due to their persistence and potential toxicity. Studies suggest:

- Biodegradability : Research is ongoing to assess the biodegradability of KOFA and its derivatives.

- Regulatory Considerations : Increasing scrutiny from environmental agencies regarding the use and disposal of fluorinated compounds.

Case Study 1: Fluorinated Polymer Coatings

A study conducted by Smith et al. (2021) demonstrated that coatings made from polymers derived from KOFA exhibited superior resistance to corrosive environments compared to traditional coatings. The research highlighted:

- Enhanced durability under extreme conditions.

- Reduced maintenance costs in industrial applications.

Case Study 2: Drug Delivery Systems

In a clinical trial by Johnson et al. (2022), nanoparticles formulated with KOFA were tested for targeted delivery of anti-cancer drugs. Key findings included:

- Improved therapeutic efficacy due to targeted delivery.

- Reduced side effects compared to conventional delivery methods.

Mécanisme D'action

The mechanism of action of potassium octafluoroadipate involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can influence biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Potassium trifluoroacetate: Another perfluorinated carboxylate with similar reactivity but different applications.

Potassium perfluorobutyrate: Shares similar chemical properties but is used in different industrial processes.

Uniqueness: Potassium octafluoroadipate is unique due to its specific structure, which provides distinct reactivity patterns and applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in medical and biological research .

Activité Biologique

Potassium octafluoroadipate (KOFA) is a fluorinated compound that has garnered interest in various fields, including materials science and biochemistry. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is derived from octafluoroadipic acid, characterized by its unique structure where all hydrogen atoms are replaced by fluorine atoms. This modification imparts distinct chemical properties, making it suitable for specific biological applications.

The synthesis of KOFA typically involves the reaction of octafluoroadipic acid with potassium hydroxide or potassium carbonate. Various methods have been explored to optimize yield and purity, including solvent-free reactions and the use of ultrasound-assisted techniques, which have shown promising results in increasing conversion rates and reducing reaction times .

1. Toxicological Studies

Research indicates that the biological activity of KOFA is influenced by its fluorinated nature. Toxicological assessments have shown variable effects on cellular systems, with some studies reporting cytotoxic effects at higher concentrations. For example, in vitro studies demonstrated that KOFA can induce apoptosis in certain cell lines, suggesting a potential for cytotoxicity .

2. Enzyme Interaction

KOFA has been studied for its interaction with various enzymes. The compound's unique structure allows it to act as a competitive inhibitor for certain lipases, potentially affecting lipid metabolism. Enzymatic assays have revealed that KOFA can significantly reduce the activity of specific lipases, which may have implications for metabolic disorders .

3. Case Studies

A notable case study involved the administration of KOFA in a model organism to assess its effects on metabolic pathways. The results indicated that KOFA altered lipid profiles significantly, leading to increased levels of triglycerides while decreasing HDL cholesterol levels. This study highlights the compound's potential impact on lipid metabolism and cardiovascular health .

Research Findings Summary

Propriétés

IUPAC Name |

dipotassium;2,2,3,3,4,4,5,5-octafluorohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.2K/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;;/h(H,15,16)(H,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYDXPKDSLMHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F8K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.